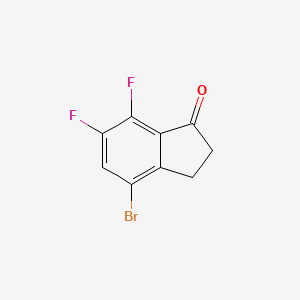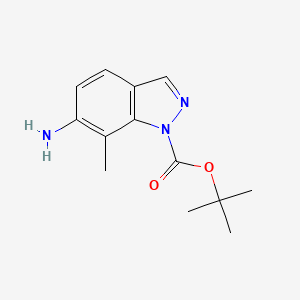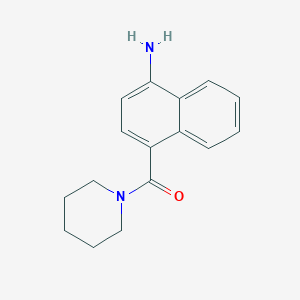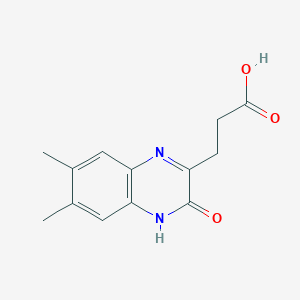![molecular formula C17H13NO B11863197 Phenol, 2-[(2-naphthalenylimino)methyl]- CAS No. 1689-72-1](/img/structure/B11863197.png)
Phenol, 2-[(2-naphthalenylimino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C17H13NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(2-naphthalenylimino)methyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]- typically involves the condensation reaction between 2-naphthylamine and salicylaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Phenol, 2-[(2-naphthalenylimino)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phenol, 2-[(2-naphthalenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Phenol, 2-[(2-naphthalenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of Phenol, 2-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its phenolic structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
Phenol, 2-[(2-phenylimino)methyl]-: Similar structure but with a phenyl group instead of a naphthyl group.
Phenol, 2-[(2-pyridylimino)methyl]-: Contains a pyridyl group, offering different chemical properties.
Uniqueness
Phenol, 2-[(2-naphthalenylimino)methyl]- is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as the formation of stable metal complexes and potential biological activities.
特性
CAS番号 |
1689-72-1 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
2-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-3-7-15(17)12-18-16-10-9-13-5-1-2-6-14(13)11-16/h1-12,19H |
InChIキー |
FLUBOKFZUHGTFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)




![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)



![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)
![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)
